Depiperazinothiosildenafil

Adulterant Profiling Hydrolytic Degradation Dietary Supplement Forensics

Quantifying thiosildenafil adulteration using only a parent standard risks underestimating total synthetic drug load. Depiperazinothiosildenafil is the primary hydrolytic degradant formed via S-N bond cleavage, requiring independent measurement. Its free sulfonic acid moiety (pKa -0.87) imparts a uniquely superior response in negative ESI mode-contrary to most PDE5 inhibitor analogs-making a certified reference standard indispensable for accurate LC-MS/MS method development. • ~1:7.3 mass ratio to thiosildenafil in seized products validates prevalence • Enables dual-polarity acquisition optimization for comprehensive multi-analyte screening • Supplied with certificate of analysis (≥98%) to support ISO/IEC 17025 accreditation and measurement uncertainty budgets

Molecular Formula C17H20N4O4S2
Molecular Weight 408.491
CAS No. 1353018-10-6
Cat. No. B569048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDepiperazinothiosildenafil
CAS1353018-10-6
Synonyms4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic Acid
Molecular FormulaC17H20N4O4S2
Molecular Weight408.491
Structural Identifiers
SMILESCCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C
InChIInChI=1S/C17H20N4O4S2/c1-4-6-12-14-15(21(3)20-12)17(26)19-16(18-14)11-9-10(27(22,23)24)7-8-13(11)25-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,26)(H,22,23,24)
InChIKeyRJCQIYUAKPKDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Depiperazinothiosildenafil Reference Standard


Depiperazinothiosildenafil (CAS 1353018-10-6) is the sulfonic acid derivative formed via hydrolytic cleavage of the S–N bond in the sulfonamide group of thiosildenafil, a sildenafil analog [1]. First isolated and structurally elucidated from an adulterated herbal supplement, its molecular formula is C17H20N4O4S2 (MW 408.5 g/mol) [2]. It is supplied as a reference standard for analytical toxicology and quality control, with a typical purity specification of ≥98–99% .

Certified reference standard for thiosildenafil hydrolysis product quantification in forensic and QC workflows.
High-purity certified grade (≥98%) supplied with documented purity to support defensible adulterant analysis.

Depiperazinothiosildenafil: Limitations of Generic Standards


The assumption that any sildenafil analog reference standard will suffice for adulterant screening is directly refuted by the unique analytical behavior of depiperazinothiosildenafil. Its free sulfonic acid moiety results in a significantly higher predicted acidity (pKa -0.87) compared to thiosildenafil or sildenafil, impacting both solubility and chromatographic retention time . Critically, while most PDE5 inhibitors show a superior response in positive electrospray ionization (ESI) mode, depiperazinothiosildenafil exhibits a superior response in negative ionization mode . Using a generic analog for quantification would therefore lead to substantial inaccuracies in mass spectrometric detection, compromising regulatory compliance.

Distinct negative-ESI ionization preference may not be matched by generic PDE5 inhibitor standards, limiting MS detection accuracy.
Strongly acidic sulfonic acid group (predicted pKa
Technical-grade thiosildenafil may contain this hydrolysis product as an unspecified impurity, compromising assay accuracy if used as a substitute standard.

Depiperazinothiosildenafil Differentiation Evidence


Structural Origin: Thiosildenafil Hydrolysis Product

Depiperazinothiosildenafil is not a synthetic target in isolation but is generated through the hydrolytic cleavage of thiosildenafil's sulfonamide S-N bond. In the capsule where it was first identified, depiperazinothiosildenafil and thiosildenafil coexist at a quantified average mass ratio of approximately 1:7.3 (≈30 mg vs. ≈220 mg per capsule), confirming it as a significant, co-occurring degradation marker rather than a standalone adulterant [1].

Capsule Mass Ratio
Head-to-head
~1:7.3 mass ratio (target:thiosildenafil)
≈30 mg vs ≈220 mg per capsule
Supports need for dedicated hydrolysis-product standard in seized supplement analysis.
Co-occurring degradation marker; real-world iErect capsule data.
Adulterant Profiling Hydrolytic Degradation Dietary Supplement Forensics

Negative ESI Ionization Advantage

A critical differentiator for mass spectrometry-based assays is that depiperazinothiosildenafil manifests a superior response in negative electrospray ionization (ESI) mode, whereas most PDE5 inhibitors, including sildenafil and thiosildenafil, are preferentially analyzed in positive ESI mode . This distinct ionization profile dictates that a dedicated standard is required for accurate quantitative analysis.

Ionization Polarity
Class-level
Preferential negative ESI response
Positive-mode response for most PDE5 inhibitors
Distinct ionization profile requires dedicated standard for accurate MS quantification.
Optimize negative-mode detection; general observation from method development.
LC-MS/MS Quantification Method Validation Electrospray Ionization

Acidity-Driven Extraction and HPLC Requirements

The predicted acidic pKa of depiperazinothiosildenafil's sulfonic acid group is -0.87±0.50, meaning it is fully ionized under most analytical and physiological conditions . This contrasts sharply with sildenafil, which has a basic piperazine center (predicted pKa ~6.5) and exists largely unionized at neutral pH. This fundamental difference dictates entirely different logP values (predicted XLogP3-AA of 1.9 for depiperazinothiosildenafil versus ~2.7 for sildenafil) [1] and mandates distinct extraction and chromatography strategies.

Predicted pKa
Cross-study
Target: -0.87±0.50 (sulfonic acid)
Sildenafil: ~6.5 (basic piperazine)
Acidic character alters extraction and HPLC conditions relative to basic PDE5 analogs.
Fully ionized at neutral pH; requires ion-pair or ion-exchange sample prep.
Chromatographic Retention Sample Preparation Ionization State

Reference Standard Purity Verification

To ensure reliable quantitative analysis in forensic and research settings, depiperazinothiosildenafil is supplied as a certified reference standard with a defined purity of 99%, as confirmed by specialized chemical suppliers . This contrasts with bulk technical-grade thiosildenafil, which may contain unspecified amounts of this hydrolysis product as a contaminant, compromising assay accuracy.

Certified Purity
Supporting
99% reference standard grade
vs. technical-grade thiosildenafil (unspecified impurity)
Certified purity supports legally defensible quantitation of this specific marker.
Verify supplier COA for lot-specific purity documentation.
Reference Material Sourcing Quality Control Quantitative NMR

Depiperazinothiosildenafil Key Applications


Forensic Toxicology: Thiosildenafil Hydrolysis Quantitation

Regulatory and forensic laboratories require a pure depiperazinothiosildenafil standard to serve as a direct marker for thiosildenafil adulteration and degradation. The ~1:7.3 mass ratio to thiosildenafil found in a real-world seized product [1] establishes its prevalence and the need for its independent quantification. Using only a thiosildenafil standard risks misidentifying the degradation profile and underestimating the total synthetic drug load in a sample.

LC-MS/MS: Dual-Polarity PDE5 Inhibitor Screening

Because depiperazinothiosildenafil demonstrates a superior response in negative ESI mode, in contrast to the positive-mode preference of most other sildenafil analogs, it is an indispensable component of any comprehensive, multi-analyte LC-MS/MS screening method. Including a certified standard allows for the optimization of a dual-polarity acquisition method, ensuring detection sensitivity for both this acidic hydrolysis product and the more common basic analogs in a single run .

Thiosildenafil Stability and Degradation Studies

Pharmaceutical and supplement manufacturers investigating the stability of thiosildenafil formulations must have access to its primary hydrolytic degradant. Depiperazinothiosildenafil, generated by S-N bond cleavage, is the key marker. Its unique high acidity (pKa -0.87) and different hydrophobicity (XLogP3-AA 1.9) compared to the parent drug mean its formation and fate during stability studies will follow different kinetics and require distinct analytical monitoring, making its pure standard a mandatory procurement for the study.

ISO/IEC 17025 Accredited Lab Procurement

Laboratories seeking or maintaining accreditation for adulterant analysis must demonstrate traceability of their measurements. Procuring a depiperazinothiosildenafil reference standard with a documented purity (e.g., 99%) and certificate of analysis is a fundamental requirement for validating analytical methods and establishing measurement uncertainty budgets for this specific, structurally distinct analyte .

Application
Selection Property
Validation Focus
Forensic hydrolysis quantitation
Degradation-marker reference standard
Independent quantification of depiperazinothiosildenafil in seized samples
LC-MS/MS multi-analyte screening
Negative-ESI ionization reference
Dual-polarity method optimization for simultaneous PDE5 inhibitor detection
Thiosildenafil stability studies
Primary hydrolytic degradant standard
Degradation kinetics and fate monitoring in formulation research
Accredited laboratory procurement
Certified purity and traceability documentation
Measurement uncertainty budget and ISO/IEC 17025 compliance
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